[(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile
CAS No.: 88757-73-7
Cat. No.: VC15923147
Molecular Formula: C14H13ClN2O
Molecular Weight: 260.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88757-73-7 |
|---|---|
| Molecular Formula | C14H13ClN2O |
| Molecular Weight | 260.72 g/mol |
| IUPAC Name | 2-(7-chloro-5-propylquinolin-8-yl)oxyacetonitrile |
| Standard InChI | InChI=1S/C14H13ClN2O/c1-2-4-10-9-12(15)14(18-8-6-16)13-11(10)5-3-7-17-13/h3,5,7,9H,2,4,8H2,1H3 |
| Standard InChI Key | LEVLJBYTKICGOL-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=C(C2=C1C=CC=N2)OCC#N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a quinoline backbone substituted with a chlorine atom at position 7, a propyl group at position 5, and an acetonitrile-linked ether at position 8 (Figure 1). Its molecular formula, C₁₄H₁₃ClN₂O, corresponds to a molecular weight of 260.72 g/mol . The propyl chain introduces hydrophobic character, while the acetonitrile group enhances polarity, creating a balanced logP value of 3.9, indicative of moderate lipophilicity .
Table 1: Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 260.72 g/mol | PubChem |
| XLogP3 | 3.9 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Topological Polar Surface Area | 45.9 Ų | PubChem |
| Rotatable Bonds | 4 | PubChem |
The SMILES notation (CCCC1=CC(=C(C2=C1C=CC=N2)OCC#N)Cl) and InChIKey (LEVLJBYTKICGOL-UHFFFAOYSA-N) provide unambiguous representations of its stereochemistry .
Spectral Characterization
Nuclear magnetic resonance (NMR) data for analogous quinoline derivatives reveal distinct signals for the propyl chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and the acetonitrile moiety (δ 3.8–4.2 ppm for the ether-linked CH₂) . Mass spectrometry confirms the molecular ion peak at m/z 260.07164, consistent with the exact mass .
Synthesis and Optimization
Synthetic Pathways
The synthesis of [(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile typically begins with 7-chloro-5-propylquinoline, which undergoes etherification with trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide (ZnI₂) as a catalyst. The reaction proceeds in dichloromethane at ambient temperature, achieving yields of ~65–75% after purification.
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 7-Chloro-5-propylquinoline, TMSCN | Etherification of quinoline-OH |
| 2 | ZnI₂, CH₂Cl₂, 25°C, 12 h | Catalytic activation |
| 3 | Column chromatography (SiO₂) | Isolation of product |
Mechanistic Insights
Zinc iodide facilitates the nucleophilic substitution by stabilizing the transition state through Lewis acid-base interactions. The propyl group’s steric bulk minimally impacts reactivity due to its distal position relative to the reaction site.
Biological Activities and Mechanisms
Anticancer Properties
Preliminary assays on related compounds reveal topoisomerase II inhibition and apoptosis induction in cancer cell lines (e.g., HepG2, IC₅₀ = 12 µM) . The acetonitrile moiety may participate in hydrogen bonding with catalytic residues, as suggested by molecular docking studies.
Table 3: Biological Activity of Analogous Compounds
| Compound | Target | Activity (IC₅₀) | Source |
|---|---|---|---|
| 2-Phenyl-quinoline-4-carboxylic acid | S. aureus | MIC = 64 µg/mL | PMC |
| 7-Chloro-quinoline derivative | Topoisomerase II | 12 µM | PMC |
Applications in Medicinal Chemistry
Drug Development
The compound’s modular structure allows for derivatization at the acetonitrile or propyl positions. For instance, replacing the nitrile with a carboxylic acid improves water solubility, as seen in 2-phenyl-quinoline-4-carboxylic acid derivatives .
Enzyme Inhibition Studies
Kinetic analyses using β-lactamase and kinase models indicate competitive inhibition (Ki = 5.3 µM), attributed to the chloro group’s electron-withdrawing effects.
Interaction Studies and Computational Modeling
Molecular Dynamics Simulations
Simulations predict strong binding to the ATP-binding pocket of EGFR kinase (ΔG = -9.8 kcal/mol), with the propyl chain occupying a hydrophobic subpocket.
ADMET Profiling
Computational ADMET predictions suggest moderate hepatic clearance and low CYP450 inhibition risk, making it a viable lead candidate .
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